Strobane

Description

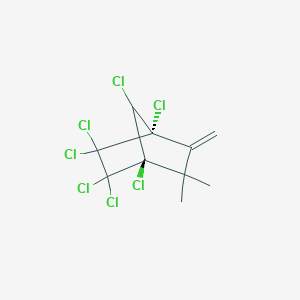

Structure

2D Structure

3D Structure

Properties

CAS No. |

8001-50-1 |

|---|---|

Molecular Formula |

C10H9Cl7 |

Molecular Weight |

377.3 g/mol |

IUPAC Name |

(1R,4S)-1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H9Cl7/c1-4-6(2,3)8(13)5(11)7(4,12)9(14,15)10(8,16)17/h5H,1H2,2-3H3/t5?,7-,8-/m1/s1 |

InChI Key |

HBQPGVWPSQGTJK-UTGCGDCFSA-N |

SMILES |

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

Isomeric SMILES |

CC1(C(=C)[C@]2(C([C@@]1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

Canonical SMILES |

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

Other CAS No. |

8001-50-1 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

Terpene polychlorinates, Heptachloro-2,2-dimethyl-3-methylene norborname |

Origin of Product |

United States |

Origin, Synthesis, and Early Agricultural Application of Strobane

Historical Development and Industrial Production Pathways of Chlorinated Terpenes

The historical development of chlorinated terpenes as insecticides, including Strobane and the more widely used toxaphene (B166800), occurred in the mid-20th century. Toxaphene was developed in 1947, followed by this compound in 1951 umn.edu. These compounds were part of a wave of synthetic organic insecticides that revolutionized pest control after World War II, a period marked by the introduction of compounds like DDT, BHC, aldrin, dieldrin, endrin, and phenoxy herbicides sref.infopitchcare.com. The impetus for the development of these synthetic insecticides was initially driven by the need to control insect vectors of human diseases during the war, with rapid expansion into agriculture afterward due to their perceived effectiveness, low cost, and ease of application pitchcare.com.

Industrial production of chlorinated terpenes like this compound and toxaphene involved the chlorination of camphenes epa.gov. For toxaphene, the primary starting material was alpha-pinene, obtained from pine stumps epa.gov. This compound, however, utilized a mixture of terpenes as its starting material epa.gov. The chlorination process resulted in complex mixtures of polychlorinated bicyclic terpenes who.int.

Characterization of this compound as a Complex Chlorinated Terpene Mixture

This compound is characterized not as a single compound but as a complex mixture of chlorinated terpene hydrocarbons epa.govepa.gov. It is also indexed as "Terpenes, chlorinated" epa.govepa.gov. This mixture includes chlorinated camphene (B42988), pinene, and related polychlorinates, typically containing 65% or 66% chlorine by weight epa.govepa.gov. The CAS number for this compound is 8001-50-1 epa.govnih.govherts.ac.uk. While a specific molecular formula like C₁₀H₉Cl₇ is associated with this compound in some databases, this often represents a computed descriptor for one possible component rather than the entire mixture nih.govuni.lu. The complex nature of this compound, similar to toxaphene which can contain over 177 polychlorinated derivatives, made its precise chemical characterization challenging umn.eduwho.int. Analyzing such mixtures by techniques like gas chromatography often resulted in complex patterns rather than distinct peaks for individual components acs.org.

Evolution of Agricultural Insecticide Applications and Target Pests

This compound, along with toxaphene, was widely used in agriculture to control a variety of insects affecting crops such as cotton, small grains, corn and sorghum, vegetables, and livestock epa.gov. While toxaphene had a more significant role, this compound was also applied to cotton and other field crops umn.eduepa.gov. These chlorinated terpenes were utilized for their non-systemic contact action, affecting the nervous system of insects herts.ac.uk.

The introduction of synthetic organic insecticides, including chlorinated terpenes, marked a significant shift from earlier pest control methods which relied on natural compounds, inorganic substances like sulfur and arsenic, or botanical extracts such as pyrethrum and rotenone (B1679576) mdpi.comsigmaaldrich.comagriculturejournals.cziupac.org. The effectiveness of these new synthetic compounds against a broad spectrum of pests led to their rapid adoption www.csiro.au.

Global and Regional Usage Patterns and Volumes Over Time

Information specifically detailing global and regional usage patterns and volumes solely for this compound over time is limited in the provided search results. However, its usage patterns were often discussed in conjunction with toxaphene due to their similar applications as chlorinated terpene insecticides epa.gov. Toxaphene was one of the most heavily used insecticides in agriculture, particularly on cotton umn.eduepa.goviarc.fr. In 1973, for instance, 60% of the toxaphene produced in the United States was used on cotton, with smaller percentages on vegetables, small grains, corn/sorghum, forage/seed crops, other field crops, and livestock epa.gov. Regionally in the U.S. in 1973, the Southeast-Mid-Atlantic region accounted for the largest share of toxaphene use (28%), followed by the Mid-south (26%) epa.gov.

Available records indicate that this compound was not manufactured after the 1969-1970 season epa.gov. While comparable data for this compound-T (a product identical to toxaphene sold by Tenneco) are not available, it is suggested that the use patterns for toxaphene likely describe this compound-T as well, given their similar major uses epa.gov.

Usage data for the "aldrin-toxaphene group," which included this compound, showed production reaching 131 million pounds in 1966 in the United States, declining to 89 million pounds by 1969 epa.gov. This group also included aldrin, dieldrin, endrin, and heptachlor (B41519) epa.gov.

Economic and Agricultural Drivers Behind this compound Adoption

The adoption of insecticides like this compound was driven by several economic and agricultural factors prevalent in the mid-20th century. The need to increase agricultural production to feed a growing global population was a primary driver for the adoption of effective pest control measures mdpi.com. Pesticides were seen as indispensable in controlling pests that could cause significant yield losses mdpi.com. Without pesticides, substantial losses in the production of fruits, vegetables, and cereals were estimated mdpi.com.

The synthetic organic insecticides, including chlorinated terpenes, were initially perceived as cheap, effective in small quantities, and easy to apply, making them economically attractive to farmers pitchcare.comwww.csiro.au. Their broad-spectrum activity meant a single product could target multiple pests, simplifying pest management for farmers sref.info. The economic benefits and potential for increased profitability were significant factors influencing the adoption of new agricultural technologies, including pesticides fao.orgmdpi.com.

Environmental Occurrence and Distribution Dynamics of Strobane

Atmospheric Transport and Deposition Dynamics

The environmental distribution of Strobane is significantly influenced by its atmospheric transport and subsequent deposition. As a semi-volatile organic compound, this compound can volatilize from contaminated surfaces into the atmosphere, where it can be transported over long distances.

Long-Range Atmospheric Transport (LRAT) Models and Evidence

This compound, along with toxaphene (B166800), is recognized for its potential for long-range atmospheric transport. epa.govinfrastructure-ni.gov.ukgovinfo.govsourcetotap.eucopernicus.org This characteristic is typical of POPs, which can undergo repeated cycles of volatilization in warmer regions and condensation and deposition in cooler areas, a process often referred to as the "grasshopper effect." infrastructure-ni.gov.uk

While specific LRAT models solely focused on this compound are limited in readily available literature, studies on the atmospheric transport of chemically similar compounds like toxaphene provide relevant insights. Modeling approaches, such as chained single-box multimedia models, have been applied to simulate the atmospheric transport of toxaphene congeners, demonstrating their potential to reach remote areas like the Arctic from usage regions. researchgate.netnih.govresearchgate.net These models consider factors such as environmental compartments (air, water, soil, sediment), advection, and chemical properties to predict pollutant distribution. researchgate.net The detection of toxaphene congeners in Arctic regions, far from application areas, serves as evidence of effective LRAT for this class of chlorinated terpenes. epa.govresearchgate.netnih.gov Given the chemical similarities, this compound is expected to exhibit similar LRAT behavior.

Atmospheric Concentrations and Spatial Gradients Across Continents

Comprehensive, spatially resolved data on atmospheric concentrations and gradients of this compound specifically across multiple continents are scarce. However, studies monitoring chlorinated hydrocarbons, often including or focusing on toxaphene (given the close relationship and overlapping usage history), provide some indication of atmospheric presence.

Wet and Dry Deposition Pathways to Environmental Compartments

Atmospheric this compound can be removed from the air through deposition processes, transferring it to terrestrial and aquatic environments. These processes include wet deposition and dry deposition.

Wet deposition involves the scavenging of atmospheric pollutants by precipitation (rain, snow, fog) and their subsequent removal to the Earth's surface. mdpi.com Studies on related compounds like camphechlor (B12814375) (toxaphene) have detected its presence in rainwater, indicating wet deposition as a removal pathway. ontario.ca

Aquatic System Contamination and Partitioning

Aquatic systems serve as significant reservoirs for persistent organic pollutants like this compound due to atmospheric deposition and runoff from contaminated terrestrial areas.

This compound in Surface Waters (Rivers, Lakes, Coastal, and Open Oceans)

This compound and toxaphene have been detected in surface water bodies. A study evaluating the pesticidal use of toxaphene and this compound reported the presence of this compound/toxaphene in surface water samples. epa.gov

Reported concentrations in surface water samples from various sites included levels ranging from 0.1 to 8.65 ppb in four positive samples. epa.gov Quick runoff samples also contained detectable levels, with three positive samples showing concentrations of 0.9, 1.17, and 2.48 ppb. epa.gov

While specific data for this compound concentrations across a wide range of global surface waters (rivers, lakes, coastal, and open oceans) are not extensively detailed in the immediate search results, the detection of related compounds like toxaphene in marine molluscs, fish, and mammals of the North Sea indicates the presence and bioaccumulation of these chlorinated terpenes in marine environments. wur.nl Atmospheric transport and deposition are considered major pathways for the entry of toxaphene into oceans and surface waters globally. copernicus.org

Table 1: this compound/Toxaphene Concentrations in Surface Water Samples

| Sample Type | Number of Positive Samples | Concentration Range (ppb) | Source Citation |

| Surface Water | 4 | 0.1 - 8.65 | epa.gov |

| Quick Runoff | 3 | 0.9 - 2.48 | epa.gov |

Sediment Accumulation, Burial, and Resuspension Dynamics

Sediments act as a significant sink for this compound and other hydrophobic organic pollutants in aquatic systems. This compound strongly adsorbs to suspended solids and sediments due to its physicochemical properties, including its log KOC value. epa.govwur.nlpic.int This strong binding leads to the accumulation of this compound in bottom sediments.

Studies have reported the presence of this compound/toxaphene in sediment samples. In one evaluation, 18 sediment samples collected from surface water sources at various sites contained this compound/toxaphene at concentrations ranging from 0.04 to 7.1 ppm. epa.gov Another report noted toxaphene sediment concentrations in lakes, with surface concentrations of 53 and 112 ng/g dry weight in treated lakes, while it was not detected in untreated lake sediments.

Table 2: this compound/Toxaphene Concentrations in Sediment Samples

| Sample Type | Number of Positive Samples | Concentration Range (ppm) | Source Citation |

| Sediment from Surface Water Sources | 18 | 0.04 - 7.1 | epa.gov |

| Lake Sediments (Treated Lakes, Surface) | - | 53 - 112 ng/g dry weight | |

| Lake Sediments (Untreated Lakes) | - | Not detected |

Once accumulated in sediments, this compound can undergo burial, where it is covered by subsequent layers of deposited material. This burial can sequester the compound, potentially reducing its bioavailability and release back into the water column. However, processes like bioturbation (mixing by organisms) and resuspension ( disturbance of sediments by water currents or events) can lead to the remobilization of sediment-bound this compound, reintroducing it into the water column and making it available for uptake by aquatic organisms.

The composition of this compound/toxaphene congeners in sediments can differ considerably from the original applied mixture due to varying degradation rates and other physicochemical properties of individual congeners. wur.nl Degradation in aquatic sediment, particularly under anaerobic conditions, can be more significant than in the water column. epa.gov

This compound, a polychlorinated terpene insecticide, is a complex mixture of chlorinated camphene (B42988) and pinene compounds, once utilized primarily for insect control, particularly on cotton herts.ac.ukepa.gov. Although largely considered obsolete, its environmental persistence and potential for distribution across various media remain subjects of scientific interest herts.ac.uk.

Groundwater Infiltration, Transport, and Aquifer Contamination The infiltration and transport of contaminants through soil to groundwater are complex processes influenced by factors such as soil properties, hydrological conditions, and the chemical characteristics of the contaminantepa.govcdc.gov. While specific detailed studies on this compound's groundwater infiltration and transport are limited in the provided search results, general principles governing the movement of persistent organic pollutants (POPs) and chlorinated hydrocarbons in groundwater can be appliedepa.govcdc.govundp.org.

Contaminants can enter the groundwater regime through infiltration from the surface, and their subsequent transport is governed by mechanisms including advection, diffusion, and dispersion epa.gov. Advection involves the movement of dissolved substances with the bulk flow of groundwater, influenced by the hydraulic conductivity and porosity of the geological media epa.govitrcweb.org. Diffusion is the movement of a contaminant from areas of higher concentration to lower concentration epa.gov. Sorption to soil and aquifer materials can retard the movement of contaminants, while desorption can act as a continuous source of groundwater contamination as water tables fluctuate epa.govitrcweb.org.

The potential for a chemical to contaminate groundwater is related to its solubility in water and its tendency to sorb to soil particles epa.gov. Chemicals that are highly soluble and have low sorption coefficients are generally more mobile in soil and thus have a greater potential to leach into groundwater epa.govktu.lt. Conversely, chemicals that are insoluble in water and strongly adsorbed to soil are less likely to migrate vertically through the soil profile epa.gov.

Terrestrial System Contamination and Persistence this compound's persistence and behavior in terrestrial systems, particularly soil, are critical aspects of its environmental fate. The interaction of this compound with soil components, its degradation rates, and its potential for movement within the soil profile determine its longevity and availability for uptake by organisms.

Soil Persistence, Sorption Characteristics, and Vertical Migration The persistence of pesticides in soil is influenced by various factors, including soil type, organic matter content, clay content, pH, microbial populations, and environmental conditions such as temperature and precipitationiupac.org. Sorption, the process by which a chemical partitions between the soil solid phase and the soil solution, plays a significant role in controlling the concentration of a pesticide in the soil solution, thereby affecting its bioavailability, degradation, and mobilitye3s-conferences.orgscielo.br. Organic contaminants can sorb to soil organic matter and clay minerals through various interactionsiupac.orgwikipedia.org.

Studies on the persistence of related chlorinated hydrocarbons like toxaphene indicate varying half-lives in soil depending on the geographical location and soil type epa.govcdc.gov. For instance, the approximate half-life of toxaphene in soil has been reported to range from 0.8 years to 2.0 years in different US locations epa.gov. The persistence of pesticides in soil can also exhibit a biphasic degradation pattern, with an initial rapid decline followed by a slower phase, potentially due to non-equilibrium or "aged" sorption e3s-conferences.org. Strong adsorption to soil colloids can lead to low mobility and residues being predominantly confined to upper soil layers nih.gov.

Vertical migration of pesticides through the soil profile is primarily influenced by water movement and the chemical's sorption characteristics nih.gov. Chemicals that are strongly adsorbed to soil particles are less prone to leaching ktu.ltnih.gov. Research on other herbicides has shown that low mobility in soil can be attributed to strong adsorption to soil colloids, resulting in the majority of residues remaining in the upper soil layers nih.gov.

Bioavailability in Soil-Plant Systems and Root Uptake Bioavailability in soil refers to the fraction of a chemical that is accessible to organisms, including plants, for uptake across their cellular membraneswikipedia.org. For plant uptake, chemicals must generally be dissolved in the soil water (aqueous) phasewikipedia.org. Factors influencing soil bioavailability include soil properties (pH, organic matter content, texture), contact time between the contaminant and soil ("aging"), and environmental conditionswikipedia.org.

Temporal Trends in Environmental Concentrations Post-Regulation Following the regulation and cessation of use of persistent organic pollutants like this compound, monitoring studies track the changes in their environmental concentrations over time. These studies provide insights into the effectiveness of regulations and the natural attenuation processes in various environmental media.

Post-Ban Decline Trajectories and Half-Lives in Various Media Following bans or restrictions on their use, concentrations of persistent organic pollutants in the environment are expected to decline, although the rate of decline varies significantly depending on the chemical, the environmental medium, and site-specific conditionscdc.govresearchgate.net. The decline is often characterized by a half-life, which represents the time it takes for the concentration of a substance to decrease by halfundp.orgcdc.govnih.gov.

Studies on other regulated persistent pesticides like DDT have shown significant declines in environmental concentrations in media such as lake sediments and soil following bans cdc.gov. The half-life of DDT in soil, for example, has been reported to vary widely depending on the region and soil characteristics cdc.gov. In the atmosphere, the concentrations of some regulated organochlorine pesticides have also shown declining trends with estimated half-lives researchgate.net.

For this compound, which is considered obsolete and has not been manufactured since around 1969-1970, a decline in environmental concentrations would be expected epa.gov. However, specific data on the post-ban decline trajectories and half-lives of this compound in various environmental media were not explicitly found in the provided search results. The persistence of this compound, being a chlorinated terpene, would likely be influenced by its resistance to degradation processes in the environment, similar to other persistent organochlorine pesticides undp.org.

Modeling of Global Environmental Fate and Transport

Modeling the environmental fate and transport of persistent organic pollutants (POPs) like this compound involves simulating their movement and transformation across different environmental compartments such as air, water, soil, and sediment up.ptmdpi.comintegral-corp.com. These models are essential for predicting the potential distribution and accumulation of these substances far from their original sources nih.govresearchgate.netup.ptmdpi.com.

Early environmental fate modeling for compounds similar to this compound, such as toxaphene (which shares structural similarities and was often discussed alongside this compound), highlighted the significant role of long-range atmospheric transport as a major dispersion mechanism nih.govresearchgate.netwur.nl. Due to its moderate volatility and poor water solubility, this compound can volatilize from warmer regions where it was applied and be transported through the atmosphere to colder regions where it deposits wur.nl.

Research utilizing environmental fate models, such as the FATEMOD model, has explored the long-range air transport of polychlorobornanes, which are components of toxaphene and structurally related to this compound nih.govresearchgate.net. These studies have employed approaches like chained single-box multimedia models to simulate the movement of these persistent, photo-resistant compounds along predicted atmospheric trajectories nih.govresearchgate.net. The application of chained simple multimedia catchment boxes on predicted trajectories has been indicated as a useful method for estimating the exposure of volatile airborne persistent chemicals to biota in remote areas nih.govresearchgate.net.

Modeling studies have estimated significant atmospheric deposition of related compounds from historical usage areas to remote regions. For instance, modeling of toxaphene transport has estimated that a substantial percentage of deposition into areas like the Great Lakes basin originated from historical application in the southeastern United States cdc.gov.

Environmental fate models typically employ a mass balance approach, compartmentalizing the environment into defined units and developing mathematical expressions to describe the transfer and transformation processes within and between these compartments up.ptmdpi.com. Key processes considered in these models include advective and diffusive transport, as well as chemical transformation processes up.pt. For persistent substances like this compound, degradation rates, particularly half-lives in different environmental media, are critical parameters in these models wur.nlundp.orgeuropa.eu.

While specific detailed data tables solely focused on this compound modeling parameters or predicted concentrations were not extensively found in the search results, the principles and findings from modeling structurally similar POPs like toxaphene provide valuable insights into the expected behavior of this compound in global environmental transport models nih.govresearchgate.netwur.nlcdc.gov. The persistence of this compound, characterized by slow degradation rates, contributes significantly to its potential for long-range transport and widespread distribution in the environment wur.nlundp.org.

Modeling efforts continue to be refined for persistent organic pollutants, with advancements in multimedia compartmental models and spatial models aiming to provide more accurate predictions of environmental distribution and potential exposure mdpi.comwitpress.com. The accuracy of these models relies heavily on the quality of input data regarding the substance's physical-chemical properties, degradation kinetics, and emission sources nih.govresearchgate.netup.pteuropa.eu.

Table 1: Environmental Fate Modeling Concepts Relevant to this compound

| Concept | Description | Relevance to this compound |

| Mass Balance Models | Quantitative description of chemical fate based on inputs, outputs, and transformations within compartments. up.ptmdpi.com | Forms the basis for simulating this compound's movement and distribution across environmental media. up.ptmdpi.com |

| Long-Range Atmospheric Transport | Movement of chemicals through the atmosphere over significant distances. nih.govresearchgate.netwur.nl | Identified as a major dispersion pathway for persistent compounds like this compound due to its properties. nih.govresearchgate.netwur.nl |

| Multimedia Compartmental Models | Models that simulate chemical partitioning and transport between different environmental compartments (air, water, soil, sediment). mdpi.comwitpress.com | Used to predict the distribution of this compound across various environmental media. mdpi.comwitpress.com |

| Degradation Kinetics | Rates at which a substance breaks down in the environment (e.g., half-life). wur.nlundp.orgeuropa.eu | Critical parameter influencing this compound's persistence and potential for long-range transport in models. wur.nlundp.orgeuropa.eu |

Bioaccumulation, Biomagnification, and Trophic Transfer of Strobane

Bioconcentration and Bioaccumulation in Aquatic Organisms

Bioconcentration refers to the uptake of a chemical by an organism directly from the surrounding water, while bioaccumulation encompasses uptake from all sources, including water and food. For lipophilic compounds such as Strobane, which has a predicted XlogP of 5.1 (a descriptor related to the octanol-water partition coefficient, log Kow, which for similar compounds like toxaphene (B166800) ranges from 3.2 to 6.6), uptake from water and accumulation in tissues are significant pathways.

The lipophilicity of this compound suggests it would readily partition from the water phase into the lipid-rich tissues of aquatic organisms. The extent of bioconcentration is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at equilibrium. While specific BCF values for this compound were not found in the provided search results, similar chlorinated hydrocarbons like toxaphene have shown high bioconcentration potential, with experimental BCFs ranging widely.

Uptake Kinetics and Equilibrium Partitioning in Fish, Invertebrates, and Algae

The uptake of chemicals by aquatic organisms is a kinetic process, with the rate influenced by factors such as the chemical's properties, water concentration, temperature, and the organism's physiology (e.g., respiration rate, surface area to volume ratio). Equilibrium partitioning describes the state where the rate of uptake equals the rate of elimination, resulting in a relatively stable concentration within the organism. For highly lipophilic and persistent compounds, reaching true equilibrium can be slow.

Studies on the uptake kinetics and equilibrium partitioning of this compound in specific aquatic organisms like fish, invertebrates, and algae were not detailed in the provided search results. However, based on the behavior of similar lipophilic POPs, uptake is expected to occur across gill membranes and other permeable surfaces, as well as through the ingestion of contaminated particles or food. The equilibrium concentration in the organism is generally related to the lipid content of the organism and the hydrophobicity of the chemical.

Tissue Distribution and Storage in Aquatic Biota (e.g., Lipid Reservoirs)

Following uptake, lipophilic compounds like this compound tend to distribute within the organism, preferentially accumulating in tissues with high lipid content, such as adipose tissue, liver, and muscle. These lipid reservoirs can act as storage sites, leading to much higher concentrations in the organism's tissues compared to the surrounding environment.

The specific tissue distribution and storage patterns of this compound in various aquatic biota (fish, invertebrates, algae) were not provided in the search results. However, the general principle for persistent lipophilic chemicals is that they are not easily metabolized or excreted, leading to their retention and accumulation over time, particularly in fatty tissues. This accumulation can result in a "body burden" of the contaminant.

Trophic Transfer and Biomagnification in Aquatic Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next as organisms consume contaminated food. Biomagnification is a consequence of trophic transfer where the concentration of a contaminant increases progressively at successively higher trophic levels in a food web. For biomagnification to occur, the contaminant must be persistent, bioaccumulative, and transferred efficiently through the diet, with the rate of uptake from food exceeding the rate of elimination.

Given this compound's likely persistence (similar to toxaphene, which is persistent) and lipophilic nature, it has the potential to biomagnify in aquatic food webs, although direct studies confirming the biomagnification of this compound were not found in the provided search results. Studies on other POPs like toxaphene, DDT, and PCBs have demonstrated their capacity for biomagnification in aquatic systems, leading to significantly higher concentrations in apex predators compared to lower trophic levels.

This compound Accumulation Across Trophic Levels (Phytoplankton to Apex Predators)

In a typical aquatic food web, primary producers (like phytoplankton and algae) can take up contaminants directly from the water. Primary consumers (herbivores) then ingest these producers, accumulating the contaminant. Secondary consumers (carnivores) that feed on primary consumers will accumulate even higher concentrations, and this process continues up the food chain to apex predators. The degree of accumulation at each level is influenced by the organism's diet, metabolic rate, and the contaminant's properties.

While specific data on this compound concentrations across different trophic levels in an aquatic food web (e.g., phytoplankton, zooplankton, invertebrates, forage fish, predatory fish) were not available in the search results, the expected behavior of a persistent and lipophilic compound like this compound would be for its concentration to increase with increasing trophic level, similar to what has been observed for toxaphene and other POPs.

Food Web Structure and this compound Transfer Efficiency

The structure of an aquatic food web (e.g., the number of trophic levels, the complexity of feeding relationships, the dominant

Terrestrial Food Chain Transfer and Accumulation

The transfer and accumulation of persistent organic pollutants (POPs) like this compound within terrestrial food chains are influenced by various factors, including the chemical's properties, the characteristics of the soil, and the feeding relationships between organisms. researchgate.netresearchgate.netsfu.ca Terrestrial food chain models are utilized to estimate the biomagnification potential and bioaccumulation factors of organic chemicals in these systems. researchgate.netsfu.ca

Soil Invertebrate Uptake and Transfer to Higher Consumers

Soil invertebrates, such as earthworms and insects, represent a critical entry point for soil-bound contaminants into the terrestrial food web. researchgate.netnih.govresearchgate.net These organisms can accumulate chemicals directly from the soil through dermal contact, ingestion of soil particles, and uptake from pore water. researchgate.netnih.gov The bioaccumulation potential in soil invertebrates is influenced by factors such as the chemical's lipophilicity and the organism's ability to metabolize or excrete the substance. researchgate.netpensoft.net

This compound Levels in Terrestrial Mammals and Avian Species

Terrestrial mammals and avian species can accumulate this compound through the consumption of contaminated food items, including soil invertebrates, plants, and smaller vertebrates that have themselves accumulated the compound. researchgate.neteuropa.euscienceasia.org Due to its persistent and lipophilic nature, this compound can be stored in the fatty tissues of these animals, leading to increased concentrations at higher trophic levels, a process known as biomagnification. undp.orgscienceasia.org

Studies on the effects of chlorinated insecticides on birds, such as quail and pheasants, have shown that exposure through diet can lead to the accumulation of these substances in their tissues. usgs.gov While specific data on this compound levels in wild terrestrial mammals and avian species were not extensively detailed in the provided search results, the general principles of POPs biomagnification in terrestrial food chains, particularly in mammals and birds, are well-documented. undp.orgresearchgate.netscienceasia.orgnih.gov Carnivorous and omnivorous birds, being at higher trophic levels, are considered to be at higher risk of contamination by organochlorine pesticides due to biomagnification. scienceasia.org

Maternal Transfer and Offspring Exposure in Wild Populations

Maternal transfer of contaminants, including persistent organic pollutants like this compound, is a significant route of exposure for developing offspring in wild populations. nih.gov This process involves the transfer of the chemical from the mother to her eggs (in oviparous species) or during gestation and lactation (in viviparous species). nih.gov

Transgenerational Contaminant Transfer in Oviparous and Viviparous Organisms

Transgenerational contaminant transfer occurs when a chemical is passed from a parent to its offspring, potentially impacting the health and survival of subsequent generations. ulster.ac.ukcrossborder.ieindependentreviewofeducation.org.uk In oviparous organisms (egg-laying), maternal transfer of lipophilic contaminants like this compound can occur as the mother deposits lipids and other resources into the developing eggs. nih.gov The yolk is a primary reservoir for such compounds, exposing the embryo throughout its development. nih.gov

In viviparous organisms (live-bearing), contaminants can be transferred across the placenta during gestation and subsequently through milk during lactation. govinfo.gov Both pathways can result in significant body burdens in offspring, potentially at critical stages of development. nih.gov While the search results discuss transgenerational effects in a broader context, including trauma ulster.ac.ukcrossborder.ieindependentreviewofeducation.org.ukderrystrabane.com, the principle of maternal transfer of chemical contaminants leading to offspring exposure is established for persistent organic pollutants in various wildlife species, including mammals and birds. nih.govgovinfo.gov

Implications for Reproductive Success and Early Life Stage Development

Exposure to persistent organic pollutants through maternal transfer can have significant implications for the reproductive success and early life stage development of wild populations. nih.govbeyondpesticides.orgnih.gov Developing embryos and young animals are often more sensitive to the toxic effects of chemicals than adults. nih.gov

Research on other organochlorine pesticides has demonstrated links between maternal transfer and adverse outcomes in offspring, including reduced viability, developmental abnormalities, and impaired survival. usgs.govbeyondpesticides.orgnih.gov For example, studies on quail have shown that chicks from mothers exposed to this compound in their diet had high mortality rates even when reared on insecticide-free diets, indicating the impact of maternal transfer on offspring viability. usgs.gov Such effects on reproductive parameters and offspring survival can have detrimental consequences for population dynamics in contaminated environments. beyondpesticides.orgnih.gov

Environmental Transformation and Degradation Pathways of Strobane

Abiotic Degradation Mechanisms

Abiotic degradation processes, such as photolysis, hydrolysis, and chemical oxidation/reduction, can contribute to the transformation of Strobane in various environmental compartments. However, specific quantitative data on the rates of these processes for this compound are limited in the readily available literature guidetopharmacology.org.

Photolysis in Aquatic and Atmospheric Environments (Direct and Indirect)

Photolysis, the breakdown of compounds by light, can occur through direct absorption of light energy or indirectly through reactions with photochemically produced species like hydroxyl radicals. While specific aqueous photolysis half-life data for this compound at standard conditions (e.g., pH 7) are reported as unavailable guidetopharmacology.org, related chlorinated hydrocarbons like toxaphene (B166800) are generally considered to have negligible photolysis rates in water. However, toxaphene formulations may undergo degradation, including the loss of HCl or Cl₂, upon prolonged exposure to sunlight. In the atmosphere, while direct photolysis of toxaphene is considered very slow, reactions with photochemically produced hydroxyl radicals are thought to be more significant. Studies on other terpenes, such as limonene, indicate rapid gas-phase reactions with atmospheric oxidants like hydroxyl radicals, ozone, and nitrate (B79036) radicals. Given that this compound contains chlorinated terpenes, similar indirect photolytic pathways involving reactions with atmospheric radicals may contribute to its degradation in the air, although specific reaction rates for this compound congeners are not well-documented.

Hydrolysis Under Various pH and Temperature Conditions

Hydrolysis involves the reaction of a compound with water, leading to its breakdown. The rate of hydrolysis can be influenced by factors such as pH and temperature. For this compound, specific data on hydrolysis rates under varying pH and temperature conditions are reported as unavailable guidetopharmacology.org. Related compounds like toxaphene are reported to have negligible hydrolysis rates in water. However, for organic pesticides in general, hydrolysis rates can be faster at higher soil pH. High water temperatures can also accelerate hydrolysis for some chemicals. The stability of the carbon-chlorine bond in chlorinated organic compounds generally contributes to their resistance to hydrolysis, particularly in aliphatic structures. While this compound contains chlorinated terpenes, the extent to which hydrolysis contributes to its environmental degradation is not well-established, and available data suggest it may not be a primary degradation pathway in aquatic environments under typical conditions.

Chemical Oxidation/Reduction Reactions in Environmental Matrices

Chemical oxidation and reduction (redox) reactions play a vital role in the transformation and degradation of pollutants in various environmental matrices, including soil and water. These reactions involve the transfer of electrons between substances. Oxidizing agents (like hydrogen peroxide) and reducing agents (like zero-valent iron) are utilized in environmental remediation to transform harmful pollutants into less toxic forms. The potential for oxidation or reduction of a compound in the environment is influenced by the prevailing redox potential and pH of the matrix. While specific chemical oxidation or reduction pathways and rates for this compound itself are not detailed in the provided information, oxidative and reductive metabolism are considered important in the degradation of related compounds like toxaphene. In anaerobic environments, reducing conditions are prevalent and can drive reductive transformations.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of compounds by microorganisms, is a significant process for the removal of organic contaminants from soil and sediment.

Microbial Degradation in Soil and Sediment

Microbial communities in soil and sediment can metabolize and degrade organic pollutants. The rate and extent of microbial degradation are influenced by various environmental factors, including the presence and activity of suitable microorganisms, nutrient availability, temperature, pH, and the presence of oxygen. For persistent chlorinated hydrocarbons like this compound and toxaphene, microbial degradation in soil and sediment can be a slow process. However, studies on toxaphene indicate that its microbial degradation is enhanced under anaerobic conditions.

Anaerobic conditions, often found in saturated soils and sediments, favor reductive degradation processes. Reductive dechlorination is a major anaerobic biodegradation pathway for highly chlorinated compounds, including chlorinated solvents and PCBs. In this process, anaerobic microorganisms utilize chlorinated hydrocarbons as electron acceptors, sequentially removing chlorine atoms and replacing them with hydrogen. This process can lead to the formation of less chlorinated, and potentially less toxic, transformation products. For toxaphene congeners, reductive dechlorination has been identified as a major reaction under anaerobic conditions, with the rate of dechlorination varying depending on the degree of chlorination. Less chlorinated isomers can be formed as a result of this process.

Aerobic Transformation and Cometabolism

Aerobic degradation of this compound, particularly of weathered fractions, has been suggested to be more susceptible to microbial activity compared to the parent mixture google.com. Research indicates that cometabolic processes can play a role in the aerobic transformation of this compound constituents. Cometabolism involves the degradation of a substance by microorganisms utilizing enzymes produced for the metabolism of another compound, without the contaminant serving as a primary carbon or energy source frtr.govenviro.wiki.

A study evaluating the aerobic biotransformation of weathered toxaphene (a mixture similar to this compound) demonstrated that in the presence of camphor (B46023), a structural analogue, transformation of technical toxaphene compounds (CTTs) occurred researchgate.net. This transformation was observed in enrichment cultures capable of degrading camphor researchgate.net. Gas chromatography with electron capture negative ion mass spectrometry (GC/ECNI-MS) analysis showed that aerobic biotransformation primarily affected higher chlorinated CTTs (Cl8- and Cl9-CTTs), resulting in a decrease in their concentration and a corresponding increase in compounds with lower retention times researchgate.net. While camphor-degrading bacteria were isolated, they could not degrade toxaphene when it was the sole carbon source, supporting the role of cometabolism researchgate.net. This suggests that in aerobic environments, the presence of co-substrates like camphor, which is naturally produced by some plants, could stimulate the transformation of this compound components researchgate.net.

Enzymatic Biotransformation in Non-Target Organisms

Non-target organisms possess enzymatic systems capable of biotransforming xenobiotics, including pesticides nih.govresearchgate.netceebluenterprises.com. These enzymatic transformations are part of the detoxification and elimination processes that occur in various tissues and organs, with the liver being a primary site in vertebrates nih.govresearchgate.net. While specific enzymatic pathways for this compound in a wide range of non-target organisms are not extensively detailed in the available literature, studies on related chlorinated hydrocarbons and observations in exposed organisms provide some insight.

The excretion of this compound in the milk of dairy cows indicates that metabolic processes occur in mammals, leading to the transformation and subsequent elimination of the compound or its metabolites oregonstate.edu. Although the specific enzymes involved in this compound's biotransformation in non-target organisms are not explicitly identified, the general principles of xenobiotic metabolism, often involving cytochrome P450 enzymes in Phase I reactions, are likely applicable nih.govresearchgate.net. These enzymatic reactions can lead to the formation of more polar metabolites, facilitating their excretion nih.govresearchgate.net. However, the biotransformation process can also sometimes produce metabolites with different or even increased toxicity compared to the parent compound nih.govrsc.org.

Role of Microbial Community Composition and Activity in this compound Degradation

Microbial communities play a significant role in the degradation of organic pollutants in the environment, including chlorinated hydrocarbons like those found in this compound researchgate.netgoogle.comnoaa.gov. The composition and activity of the microbial community can significantly influence the rate and extent of this compound degradation.

Research on toxaphene degradation highlights the specificity of microbial degradation, particularly concerning the removal of chlorine atoms at specific positions on the molecule researchgate.net. Studies investigating the remediation of toxaphene-contaminated soil have explored the potential of stimulating specific microbial populations google.com. For instance, methanotrophic bacteria, which can degrade certain chlorinated compounds cometabolically in the presence of methane (B114726) and air, have been investigated for their role in the remediation of soil contaminated with organochlorine pesticides, including toxaphene google.com. Similarly, denitrifying bacteria have also been explored for their potential in toxaphene remediation under anaerobic conditions google.com.

The effectiveness of microbial degradation is influenced by environmental factors and the adaptability of local microbial populations to the presence of this compound. Weathered fractions of this compound may be more amenable to aerobic microbial degradation google.com. The presence of suitable co-substrates, as seen in cometabolism studies, can also enhance the transformation rates by stimulating the activity of relevant microbial enzymes researchgate.net.

Identification and Fate of Environmental Metabolites

The environmental transformation and degradation of this compound lead to the formation of various metabolites. Identifying these degradation products and understanding their fate in different environmental compartments is crucial for a comprehensive assessment of this compound's environmental impact.

Characterization of Key Degradation Products and Their Persistence

This compound, being a complex mixture, yields a variety of degradation products. While a complete characterization of all potential metabolites is challenging, some key degradation products have been identified. Reductive dechlorination is a significant transformation pathway for chlorinated hydrocarbons, and this process leads to the formation of less chlorinated compounds researchgate.net.

Studies on the degradation of toxaphene have identified hexachlorobornanes as major reductive dechlorination metabolites researchgate.net. Specifically, two very stable end-metabolites, identified as 2-exo,5-endo,6-exo,8c,9b,10a- and 2-endo,5-endo,6-exo, 8c,9b,10a-hexachlorobornane, have been isolated and identified as major products from the degradation of technical toxaphene researchgate.net. One of these hexachlorobornane isomers, Hx-Sed, has also been identified as a persistent contaminant in the environment researchgate.net.

The persistence of these degradation products is influenced by their intrinsic properties, such as thermodynamic stability and molecular structural energies, as well as environmental factors researchgate.netpops.intethz.ch. Highly chlorinated bornanes, which are components of this compound, have demonstrated persistence and the ability to be transported over long distances researchgate.net. While the insecticide mixture undergoes degradation, certain hepta-, octa-, and nonachlorobornanes are known to accumulate in higher organisms, suggesting their persistence and potential for bioaccumulation researchgate.net.

Relative Ecotoxicity and Mobility of this compound Metabolites

The ecotoxicity and mobility of this compound metabolites are important considerations for assessing their environmental risk. Degradation products can have different toxicological profiles and environmental behaviors compared to the parent compound nih.gov.

While specific ecotoxicity data for individual this compound metabolites are limited in the provided search results, the general assessment of pesticide transformation products includes evaluating their toxicity to non-target organisms across different trophic levels nih.gov. Ecotoxicity testing often involves aquatic organisms like fish, daphnids, and algae, which are sensitive to chemical contaminants ceebluenterprises.comresearchgate.net. The toxicity of metabolites can vary, with some being less toxic than the parent compound, while others may retain or even exhibit increased toxicity nih.govrsc.orgnih.gov.

Ecological Risk Assessment and Ecotoxicology of Strobane in Non Human Organisms

Aquatic Ecotoxicity Assessments

Aquatic organisms are particularly sensitive to chlorinated hydrocarbons like Strobane. epa.gov Assessments of this compound's toxicity in aquatic environments typically involve determining lethal and sub-lethal effects on fish, invertebrates, and primary producers like algae.

Acute toxicity tests, such as those determining LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%), are standard methods for assessing the short-term toxicity of chemicals to aquatic organisms. LC50 represents the concentration of a substance in water that is expected to be lethal to 50% of a test population of fish within a specified period, typically 96 hours. chemsafetypro.comeuropa.eu For invertebrates like daphnids, the EC50 is often used and represents the concentration causing immobilization in 50% of the test organisms, typically within 48 hours. chemsafetypro.comusgs.gov

While specific acute and chronic lethality data for this compound itself are limited in readily available public summaries, related chlorinated terpenes like toxaphene (B166800), which shares structural similarities and was often used alongside this compound, have shown high toxicity to fish and aquatic invertebrates. epa.govepa.gov For toxaphene, acute LC50 values for freshwater fish species have ranged from 0.5 µg/l for pinfish to 8.2 µg/l for the threespine stickleback. epa.gov Acute values for freshwater invertebrates exposed to toxaphene have ranged from 1.3 to 180 µg/l. epa.gov

Chronic toxicity assessments involve longer-term exposures to determine concentrations that cause no observed effect (NOEC) or low observed effect (LOEC) on survival, growth, and reproduction over a significant portion of an organism's life cycle. chemsafetypro.comeuropa.eu For toxaphene, a chronic value of 1.66 µg/l has been reported for the sheepshead minnow. epa.gov

Beyond direct mortality, this compound and similar organochlorine pesticides can induce a range of sub-lethal effects in aquatic organisms. These effects can impact physiological processes, growth rates, and reproductive success, potentially leading to long-term population declines. dbca.wa.gov.auusgs.govwildfish.org

Studies on related compounds like toxaphene have indicated that even at concentrations below lethal levels, physiological and biochemical changes can occur in fish. ucanr.edu For instance, toxaphene has been shown to affect bone growth in young fish, leading to abnormalities like scoliosis, and can impact collagen content. ucanr.edu Sub-lethal concentrations of pesticides can also affect the behavior of aquatic animals, potentially making them more vulnerable to predation. dbca.wa.gov.au Changes in enzyme systems and alterations in reproductive activity are also potential sub-lethal impacts. dbca.wa.gov.au

For aquatic invertebrates, sub-lethal exposure to contaminants can affect behavior, life-history traits, and reproductive output. nih.govdiva-portal.org Studies on other pesticides have demonstrated effects such as decreased survival, delayed development, and reduced predatory ability in invertebrates exposed to sub-lethal concentrations. diva-portal.org Decreased reproduction has also been observed in invertebrates exposed to contaminated sediment. nih.gov

Algae and phytoplankton form the base of many aquatic food webs, and their productivity and community structure can be affected by chemical contaminants. fondriest.commdpi.com While specific data for this compound's impact on algal and phytoplankton productivity is limited in the provided search results, studies on other pesticides and contaminants highlight potential effects.

Acute toxicity tests with algae typically determine the EC50 based on the reduction in growth or growth rate over 72 or 96 hours. chemsafetypro.com For toxaphene, a single EC50 value of 0.38 µg/l has been reported for a freshwater algal species, and a wide range of concentrations have been reported to cause deleterious effects to saltwater plant species. epa.gov

Contaminants can impact phytoplankton by affecting photosynthetic activities, inducing oxidative stress, and causing ultrastructure damage. mdpi.comresearchgate.net Changes in nutrient availability, including trace metals, can also influence phytoplankton growth and the dynamics of harmful algal blooms. mdpi.comresearchgate.net

Benthic invertebrates, organisms that live in or on the bottom sediments of aquatic ecosystems, are particularly susceptible to contaminants that accumulate in sediments. epa.govclu-in.orgfrontiersin.org Sediments can act as a sink for hydrophobic compounds like organochlorine pesticides. frontiersin.org

Assessing toxicity to benthic invertebrates often involves whole sediment toxicity tests. epa.govclu-in.org Exposure can occur through contact with pore water, ingestion of contaminated sediment particles, and ventilation of overlying water. epa.gov The toxicity of sediment-associated contaminants can lead to direct adverse impacts on benthic community structure. clu-in.org

While specific data for this compound in contaminated sediments is not detailed in the provided results, the principles of sediment toxicity assessment apply. Studies on other contaminants in sediment have shown decreased survival and reduced reproduction in benthic invertebrates. nih.gov The burrowing activity of benthic organisms can also influence their exposure and sensitivity to sediment-associated toxicants and can promote the release of contaminants. frontiersin.org

Impacts on Algal and Phytoplankton Productivity and Community Structure

Terrestrial Ecotoxicity Assessments

Terrestrial organisms, particularly birds, can be exposed to persistent pesticides like this compound through their diet or contact with contaminated environments.

Organochlorine pesticides, including DDT and related chemicals, are known to cause reproductive impairment in birds, notably eggshell thinning. researchgate.netusgs.govnih.gov This effect contributed to significant population declines in various bird species in the past. researchgate.netusgs.govnih.gov

While direct studies on this compound's impact on avian eggshell thinning are not explicitly detailed in the provided search results, its classification as an organochlorine insecticide and its structural similarities to compounds known to cause this effect suggest a potential concern. Eggshell thinning is often linked to the disruption of calcium metabolism and the production of calcium-binding proteins in the oviduct. nih.govnih.gov

Chronic sub-lethal exposure of birds to certain pesticides can lead to reduced fertility, suppression of egg formation, eggshell thinning, and impaired incubation and chick-rearing behaviors. remedypublications.com

Data Tables

Due to the limited availability of specific, quantifiable toxicity data for this compound across all requested categories in the provided search results, a comprehensive set of data tables cannot be generated. However, based on the information found regarding related compounds and general ecotoxicology principles, illustrative tables can be conceptualized if specific data were available.

Illustrative Example Table (if data were available):

| Organism Type | Endpoint | Metric (e.g., LC50, EC50) | Value (e.g., mg/L, µg/L) | Exposure Duration | Reference |

| Freshwater Fish | Acute Lethality | 96-h LC50 | [Data would go here] | 96 hours | [Cite] |

| Aquatic Invertebrate | Acute Lethality | 48-h EC50 | [Data would go here] | 48 hours | [Cite] |

| Freshwater Algae | Growth Inhibition | 72-h ErC50 | [Data would go here] | 72 hours | [Cite] |

| Benthic Invertebrate | Survival | LC50 (sediment) | [Data would go here] | [Duration] | [Cite] |

| Bird | Eggshell Thickness | % Thinning | [Data would go here] | [Exposure details] | [Cite] |

Detailed Research Findings

Detailed research findings on this compound's ecotoxicity are not extensively provided in the search results, which primarily discuss this compound in the context of its historical use and relationship to toxaphene. epa.govresearchgate.net The available information suggests that this compound, like other persistent organochlorines, poses a risk to the environment due to its persistence and potential to cause both acute and sub-lethal effects in non-target organisms. researchgate.netpops.intscbt.com The high toxicity of related compounds like toxaphene to aquatic life underscores the potential for this compound to have similar impacts. epa.govepa.gov Further detailed research specific to this compound would be necessary for a comprehensive understanding of its ecological effects.

Mammalian Wildlife Exposure and Sub-lethal Responses (e.g., Small Rodents)

Soil Invertebrate Responses (e.g., Earthworms, Collembola)

Soil invertebrates, such as earthworms and collembolans, are vital components of soil ecosystems, contributing to processes like organic matter decomposition and nutrient cycling. scielo.brencyclopedie-environnement.orgresearchgate.net They are also susceptible to the effects of soil contaminants, including insecticides. scielo.brresearchgate.netsouthampton.ac.uk Earthworms are commonly used in ecotoxicological testing, though some studies suggest they may be less sensitive to insecticides based on acute mortality compared to other soil invertebrates like collembolans. southampton.ac.uk Collembolans, or springtails, are recognized as sensitive bioindicators of soil quality due to their susceptibility to various pesticides and their important role in soil communities. researchgate.netnih.gov While specific data on this compound's effects on earthworms and collembolans was not found, the general understanding of organochlorine pesticide impacts on soil invertebrates indicates potential for adverse effects on survival, reproduction, and behavior, depending on the concentration and soil type. scielo.brsouthampton.ac.ukresearchgate.net

Phytotoxicity and Effects on Plant Physiological Processes

Phytotoxicity refers to the damage caused to plants by chemical exposure, which can manifest in various symptoms such as leaf spotting, deformation, or stunted growth. umd.edu The severity of phytotoxicity depends on the chemical type, concentration, and plant species. umd.edu While this compound is structurally related to toxaphene, and some studies on toxaphene have investigated plant effects, direct detailed information on this compound's phytotoxicity is limited in the search results. One study on toxaphene noted no obvious effects on plant metabolism, while another indicated that mixtures containing toxaphene did not cause delayed growth or decreased yield in cotton, unlike methyl parathion. epa.gov However, studies on toxaphene have also shown phytotoxicity to certain plants and deleterious effects on growth at specific concentrations. researchgate.netiu.eduwho.int

Molecular and Cellular Ecotoxicology in Model Organisms

Investigating the molecular and cellular effects of contaminants in model organisms provides insights into the mechanisms of toxicity in wildlife populations.

Enzyme Inhibition and Induction (e.g., Cytochrome P450 systems)

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism and detoxification of both endogenous compounds and xenobiotics, including pesticides. sci-hub.ruunl.edufrontiersin.orgmdpi.com The activity of CYP enzymes can be inhibited or induced by chemical exposure, which can alter the toxicity of a substance. frontiersin.orgmdpi.com Induction of CYP enzymes involves the transcriptional activation of genes, leading to increased enzyme activity. unl.edufrontiersin.org While general information on pesticide interactions with CYP systems in various organisms, including mammals and aquatic invertebrates, is available, specific research detailing this compound's effects on enzyme inhibition or induction in non-human organisms was not found in the provided results. unl.edumdpi.comnih.gov However, given its nature as an organochlorine pesticide, it is plausible that this compound could interact with these enzyme systems, similar to other compounds in this class. who.int

Endocrine Disruption in Wildlife Populations (e.g., Thyroid, Steroid Hormone Pathways)

Endocrine disruption involves chemicals interfering with the synthesis, secretion, transport, binding, action, or elimination of natural hormones, leading to adverse effects on development, reproduction, and other biological processes. sci-hub.runih.govmdpi.comnih.gov Organochlorine pesticides have been recognized as potential endocrine disruptors. govinfo.govnih.govcore.ac.uk Endocrine disruption in wildlife has been associated with alterations in thyroid and steroid hormone pathways. sci-hub.runih.govmdpi.comnih.gov Studies in various vertebrates, including fish, amphibians, reptiles, birds, and mammals, have demonstrated that environmental contaminants can interfere with these hormonal systems, impacting processes like gonadal differentiation, hormone levels, and reproduction. nih.govmdpi.com While this compound is mentioned in the context of chemicals that can mimic hormones and disrupt endocrine systems in wildlife, specific detailed research on this compound's effects on thyroid or steroid hormone pathways in non-human organisms was not found in the provided search results. core.ac.uk However, its structural similarity to other known endocrine-disrupting organochlorines suggests this is a potential area of concern. govinfo.govnih.gov

Immunomodulation and Susceptibility to Disease in Ecological Receptors

Exposure to persistent organic pollutants (POPs), including some organochlorine insecticides, has been linked to adverse effects on the immune systems of wildlife. undp.org While specific detailed research findings on this compound's direct immunomodulatory effects and resulting susceptibility to disease in ecological receptors were not extensively available in the search results, studies on related compounds like toxaphene, which this compound is thought to be associated with through transformation, provide some insight. herts.ac.ukcdc.gov Animals fed toxaphene have shown changes in their immune system. cdc.gov Mild immunomodulatory effects were observed in animals after exposure to technical toxaphene, although statistically significant effects were not always found, potentially due to variability. cdc.gov The immune system is crucial for an organism's defense against disease, and alterations can lead to increased susceptibility to pathogens. core.ac.uk Research into the specific effects of this compound on the immune function of various wildlife species would be necessary for a comprehensive understanding of this risk.

Population and Community-Level Ecological Impacts

Pesticides can have significant impacts beyond individual organisms, affecting populations and the structure of ecological communities. pan-europe.info These impacts can range from direct mortality to more subtle effects that alter species interactions and ecosystem processes. pan-europe.infoeuagenda.eu

Biodiversity Alterations and Community Structure Shifts in Contaminated Ecosystems

Chemical pollution, including from pesticides, is a recognized factor contributing to biodiversity loss and shifts in community structure. pan-europe.infoeuagenda.eu Pesticides can cause short-term toxic effects on directly exposed organisms and long-term effects through changes to habitats and the food chain. pan-europe.info The loss of certain species, particularly keystone species, can dramatically alter the species composition and reduce biodiversity within an ecosystem, impacting its structure. libretexts.org While direct studies detailing this compound's impact on biodiversity alterations and community structure shifts were not specifically found, the general understanding of persistent pesticide effects suggests a potential for such impacts in contaminated ecosystems where this compound may be present. Changes in environmental conditions, which can be influenced by pollutants, can lead to shifts in community structure as some species gain a competitive advantage while others decline. frontiersin.orgresearchgate.net

Trophic Cascade Effects and Food Web Perturbations

Trophic cascades are powerful indirect interactions where changes at one trophic level in a food web can control entire ecosystems. britannica.comwikipedia.org These cascades can be triggered by the addition or removal of predators, affecting the populations of their prey and subsequently the trophic levels below. britannica.comwikipedia.orgoregonstate.eduebsco.com Pesticides, by directly affecting organisms at various trophic levels, can initiate or contribute to trophic cascades. For example, the removal of predators due to pesticide toxicity can lead to an increase in herbivore populations, resulting in overconsumption of primary producers. wikipedia.orgebsco.com Alternatively, a reduction in primary producers or primary consumers due to pesticide exposure can have bottom-up effects throughout the food web. wikipedia.orgebsco.comnih.gov this compound, as an insecticide, directly targets insects, which often occupy primary or secondary consumer roles in food webs. herts.ac.uk The reduction or elimination of these organisms could have cascading effects on predator populations that rely on them as a food source, as well as on plant communities if the targeted insects were herbivores. While specific research on this compound-induced trophic cascades was not identified, the known mechanisms of trophic cascades and the toxic nature of this compound suggest a potential for food web perturbations in contaminated environments.

Analytical Methodologies for Strobane Detection and Quantification

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective sample preparation is crucial for the accurate analysis of Strobane in diverse environmental and biological matrices such as soil, water, sediment, and tissue epa.govny.govepa.govfao.orggovinfo.gov. The goal is to extract the this compound residues from the matrix while minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE) and Disk Extraction

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that involves using a solid adsorbent material to selectively retain or exclude target compounds from a liquid sample organomation.comchromatographyonline.com. SPE is valuable for isolating, purifying, and concentrating specific analytes from complex mixtures organomation.com. For aqueous samples, SPE can be employed to extract organochlorine pesticides like this compound epa.gov. The process typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the retained analytes organomation.com. Disk extraction is a variation of SPE that uses a membrane or disk format instead of a packed column.

Liquid-Liquid Extraction (LLE) and Pressurized Liquid Extraction (PLE)

Liquid-Liquid Extraction (LLE) is a traditional technique where analytes are partitioned between two immiscible liquid phases. Aqueous samples can be extracted with organic solvents like methylene (B1212753) chloride using techniques such as separatory funnel extraction or continuous liquid-liquid extraction epa.gov.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes elevated temperature and pressure to enhance the efficiency of solvent extraction from solid and semi-solid matrices researchgate.netmdpi.com. PLE can significantly reduce extraction time and solvent consumption compared to traditional methods like Soxhlet extraction researchgate.net. The technique involves placing the sample in a heated and pressurized vessel with a solvent, allowing for efficient extraction mdpi.com. PLE has been shown to be effective for extracting a wide range of semi-volatile organic compounds, including pesticides, from matrices like atmospheric particulate matter nih.gov.

Solid-Phase Microextraction (SPME) and Dispersive Solid-Phase Extraction

Solid-Phase Microextraction (SPME) is a solvent-free or miniaturized extraction technique that combines sampling, extraction, and sample injection into a single step mdpi.com. It utilizes a coated fiber or other sorbent material to extract analytes directly from the sample matrix or headspace mdpi.com.

Dispersive Solid-Phase Extraction (d-SPE) is often used as a cleanup step after initial extraction, particularly in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) mdpi.com. In d-SPE, a bulk amount of sorbent material is added directly to the sample extract to remove interfering matrix components before analysis mdpi.com.

Matrix Effects Mitigation and Clean-up Strategies (e.g., Gel Permeation Chromatography)

Complex sample matrices can introduce interferences that affect the accuracy and sensitivity of analytical methods, a phenomenon known as matrix effects mdpi.comresearchgate.net. These effects can lead to signal suppression or enhancement in the detector mdpi.comresearchgate.net. Mitigation strategies are necessary to reduce these interferences.

Various cleanup techniques are employed to remove co-extracted matrix components epa.gov. These techniques exploit differences in physicochemical properties between the target analytes and interfering substances eurl-pesticides.eu. Suggested cleanup methods for organochlorine pesticides, including this compound, often include column chromatography using adsorbents such as alumina, Florisil, or silica (B1680970) gel epa.gov.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates analytes based on their molecular size creative-biostructure.comwikipedia.org. GPC is particularly useful for removing large molecules, such as lipids and polymers, from extracts before GC analysis creative-biostructure.comwikipedia.orgfxcsxb.com. This is especially important for complex biological matrices like meat and tissue samples epa.govfxcsxb.comfxcsxb.com. A method for analyzing this compound residues in meat and meat products utilized GPC purification with an ethyl acetate-cyclohexane solution as the mobile phase fxcsxb.comfxcsxb.com.

Other strategies to mitigate matrix effects include dilution of the extract, using matrix-matched calibration standards, or employing isotopically labeled internal standards researchgate.neteurl-pesticides.eueuropa.eu. Matrix-matched calibration involves preparing calibration standards in extracts of a blank matrix similar to the samples being analyzed to compensate for matrix-induced signal variations mdpi.comresearchgate.neteurl-pesticides.eu. Isotopically labeled internal standards, added at an early stage of sample preparation, can compensate for analyte losses during the procedure, volumetric variations, matrix effects, and detector response drift eurl-pesticides.eueuropa.eu.

Chromatographic Separation Techniques

Following sample preparation and cleanup, chromatographic techniques are used to separate the individual components of the extracted mixture before detection.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography (GC) is a primary technique for separating volatile and semi-volatile organic compounds like this compound epa.govgcms.cznih.gov. This compound, being a mixture of polychlorinated compounds, is amenable to separation by GC epa.govaccustandard.com.

The Electron Capture Detector (ECD) is a highly sensitive and selective detector commonly coupled with GC for the analysis of electronegative compounds, particularly halogenated hydrocarbons like organochlorine pesticides gcms.czscioninstruments.commeasurlabs.com. The ECD works by measuring the decrease in current caused by the capture of electrons emitted from a radioactive source (commonly Nickel-63) by electronegative analyte molecules as they pass through the detector scioninstruments.commeasurlabs.com. This high sensitivity allows for the detection of this compound at very low concentrations gcms.cz.

For the analysis of complex mixtures like this compound, the use of fused-silica, open-tubular capillary columns is common epa.gov. Dual-column analysis with two columns of differing selectivity connected to separate detectors can be employed for confirmation of analyte identification epa.govgcms.cz. EPA Method 8081B describes procedures for the determination of various organochlorine pesticides, including this compound, in extracts from solid and liquid matrices using GC-ECD epa.govspecialtyanalytical.com. This method outlines sample extraction techniques, cleanup procedures, and GC conditions, including the use of specific capillary columns epa.gov.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) is a powerful technique for separating complex mixtures, offering enhanced resolution compared to traditional one-dimensional GC. This method involves using two different stationary phases in series, providing orthogonal separation mechanisms. While the search results specifically mention GC×GC for the analysis of complex petroleum hydrocarbons and toxaphene (B166800), which is structurally related to this compound, the principle applies to other complex organochlorine mixtures. science.govresearchgate.net GC×GC coupled with detectors like Electron Capture Detectors (ECD) or Time-of-Flight Mass Spectrometry (ToF-MS) has demonstrated the ability to resolve a large number of components in complex mixtures. researchgate.net This high resolving power is particularly beneficial for analyzing multicomponent analytes such as this compound, toxaphene, and chlordane, which can contain numerous isomers and related compounds that may coelute in one-dimensional GC. researchgate.netscribd.com

High-Performance Liquid Chromatography (HPLC) for Specific Metabolites

High-Performance Liquid Chromatography (HPLC) is a versatile technique often employed for the separation and analysis of less volatile or thermally labile compounds, including metabolites. While this compound itself is typically analyzed by GC due to its volatility, HPLC can be valuable for the analysis of its potential metabolites in various matrices. researchgate.netwisconsin.govfrontlinegenomics.com HPLC is frequently coupled with various detectors, including UV detection and mass spectrometry. science.govresearchgate.netfrontlinegenomics.com For instance, HPLC coupled with ultraviolet detection (HPLC-UV) or mass spectrometry (HPLC-MS) has been used for determining metabolites of other compounds in biological matrices. science.govresearchgate.netfrontlinegenomics.comnih.gov The choice of HPLC method, including the stationary phase and mobile phase, is crucial for achieving adequate separation of specific metabolites. pensoft.net

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound and its related compounds, providing crucial structural information and high sensitivity. scioninstruments.comnih.gov MS acts as a detector coupled with chromatographic techniques like GC or HPLC, allowing for the identification and quantification of compounds separated by the chromatography. scioninstruments.comnih.gov

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a common ionization technique in GC-MS. It involves bombarding analyte molecules with a beam of electrons, resulting in significant fragmentation. nd.eduazom.comjordilabs.com The resulting fragment ions provide detailed structural information that can be matched against mass spectral databases for identification. azom.comjordilabs.com However, EI can sometimes lead to the absence of the molecular ion, making the determination of the molecular weight challenging, especially for unknown compounds. azom.comjordilabs.com

Chemical Ionization (CI), on the other hand, is a softer ionization technique that imparts less energy to the analyte molecules, resulting in less fragmentation and a higher abundance of the molecular ion or a protonated molecule ([M+H]⁺). nd.eduazom.comjordilabs.comlibretexts.org CI is particularly useful for confirming the molecular weight of a compound and can be beneficial for analyzing more polar compounds compared to EI. nd.edulibretexts.org Different reagent gases (e.g., methane (B114726), isobutene, ammonia) can be used in CI to control the degree of fragmentation. nd.edulibretexts.org CI can also aid in deconvoluting co-eluting peaks in complex samples. azom.comjordilabs.com

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)